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molecular formula C12H12O6 B1630906 1,2,4-Triacetoxybenzene CAS No. 613-03-6

1,2,4-Triacetoxybenzene

Cat. No. B1630906
M. Wt: 252.22 g/mol
InChI Key: AESFGSJWSUZRGW-UHFFFAOYSA-N
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Patent
US05716983

Procedure details

45 ml 75% sulphuric acid is added dropwise to a mixture of 5.8 ml ethyl acetate and 11.4 g 1,2,4-triacetoxy- benzene, heated for 30 min to 80° C., poured onto ice, filtered, the precipitate is washed neutral and dried in a vacuum. 8.2 g of the title compound (95 % of theory) is obtained with a melting point of 270° to 272° C.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C([O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17](=[O:19])[CH3:18])=[CH:12][C:11]=1[O:20]C(=O)C)(=O)C.[C:24](OCC)(=O)[CH3:25]>>[CH3:24][C:25]1[C:14]2[C:13](=[CH:12][C:11]([OH:20])=[C:10]([OH:9])[CH:15]=2)[O:16][C:17](=[O:19])[CH:18]=1

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)OC(C)=O)OC(C)=O
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 30 min to 80° C.
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate is washed neutral
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(OC2=CC(=C(C=C12)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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